molecular formula C12H23FN2O2 B1380811 tert-Butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate CAS No. 1784405-02-2

tert-Butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate

Cat. No.: B1380811
CAS No.: 1784405-02-2
M. Wt: 246.32 g/mol
InChI Key: SBCDJBJDFDHWKQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate: is a synthetic organic compound that belongs to the class of azepanes Azepanes are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a fluorine atom attached to the azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a haloalkylamine.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution using a fluorinating agent like diethylaminosulfur trifluoride (DAST).

    Aminomethylation: The aminomethyl group can be introduced through reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride.

    Esterification: The tert-butyl ester group can be introduced by reacting the carboxylic acid derivative with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: The compound can be reduced to form secondary or primary amines, depending on the reducing agent and conditions used.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines in the presence of a base.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study the effects of fluorine substitution on the biological activity of azepane derivatives. It can also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of novel drugs. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The fluorine atom can influence the binding affinity and selectivity of the compound for its target, while the aminomethyl group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

    tert-Butyl 3-(aminomethyl)-3-chloroazepane-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    tert-Butyl 3-(aminomethyl)-3-bromoazepane-1-carboxylate: Similar structure but with a bromine atom instead of fluorine.

    tert-Butyl 3-(aminomethyl)-3-iodoazepane-1-carboxylate: Similar structure but with an iodine atom instead of fluorine.

Comparison:

    Fluorine vs. Halogens: The presence of the fluorine atom in tert-Butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate imparts unique properties such as increased metabolic stability and lipophilicity compared to its chloro, bromo, and iodo counterparts.

    Reactivity: Fluorine is less reactive than chlorine, bromine, and iodine, making the fluorinated compound more stable under various conditions.

    Biological Activity: The fluorine atom can enhance the biological activity of the compound by improving its binding affinity and selectivity for molecular targets.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-fluoroazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23FN2O2/c1-11(2,3)17-10(16)15-7-5-4-6-12(13,8-14)9-15/h4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCDJBJDFDHWKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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